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Introduction
Chymotrypsin is a serine protease that plays a crucial role in digestion by preferentially

cleaving peptide bonds adjacent to aromatic amino acid residues (tyrosine, tryptophan, and

phenylalanine). The enzymatic activity of chymotrypsin can be quantitatively measured using

the chromogenic substrate N-Succinyl-L-Valyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Val-
Pro-Phe-pNA). This assay is based on the principle that chymotrypsin catalyzes the hydrolysis

of the amide bond in the substrate, releasing the yellow-colored product, p-nitroaniline (pNA).

[1] The rate of pNA formation is directly proportional to the chymotrypsin activity and can be

monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[2]

[3] This method provides a simple, sensitive, and continuous assay for determining

chymotrypsin kinetics and for screening potential inhibitors.

Enzymatic Reaction Pathway
The assay relies on the enzymatic cleavage of the substrate by chymotrypsin, as depicted

below.
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Caption: Enzymatic hydrolysis of Suc-Val-Pro-Phe-pNA by chymotrypsin.

Materials and Reagents
α-Chymotrypsin (from bovine pancreas)

Suc-Val-Pro-Phe-pNA (Substrate)[4]

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[3][5][6]

Tris-HCl or Sodium Phosphate buffer

Calcium Chloride (CaCl₂) (optional, but recommended for stability)[7]

Hydrochloric Acid (HCl), 1 mM

96-well clear, flat-bottom microplates or UV-transparent cuvettes

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm or 410

nm[1][2]

Incubator or temperature-controlled plate reader (25°C or 37°C)[1][5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1404900?utm_src=pdf-body-img
https://www.benchchem.com/product/b1404900?utm_src=pdf-body
https://www.benchchem.com/product/b1404900?utm_src=pdf-body
https://www.glpbio.com/sp/ga23571.html
https://www.caymanchem.com/product/14993/suc-aapf-pna
https://pmc.ncbi.nlm.nih.gov/articles/PMC122714/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/285/974/s7388pis.pdf
https://www.worthington-biochem.com/products/chymotrypsin/assay
https://www.fao.org/fileadmin/user_upload/jecfa_additives/docs/monograph13/additive-529-m13.pdf
https://www.coachrom.com/fileadmin/user_upload/Method_Chymotrypsin.pdf
https://www.fao.org/fileadmin/user_upload/jecfa_additives/docs/monograph13/additive-529-m13.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC122714/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation
It is recommended to prepare fresh aqueous solutions for each experiment.

Assay Buffer: Prepare 0.1 M Tris-HCl buffer containing 20 mM CaCl₂. Adjust the pH to 7.8-

8.0 at the desired reaction temperature (e.g., 25°C).[7][8] Alternatively, a 50 mM sodium

phosphate buffer at pH 7.4 can be used.[5]

Substrate Stock Solution (15 mM): Dissolve the Suc-Val-Pro-Phe-pNA substrate in high-

quality, anhydrous DMSO to make a 15 mM stock solution.[5] Mix thoroughly by vortexing.

This stock solution can be stored in aliquots at -20°C for up to one month or -80°C for six

months to avoid repeated freeze-thaw cycles.[4]

Substrate Working Solution (e.g., 300 µM): On the day of the experiment, dilute the

Substrate Stock Solution with the Assay Buffer to the desired final concentration. For a

typical assay with a final substrate concentration of 150 µM, a 2X working solution (300 µM)

should be prepared.

Chymotrypsin Stock Solution (1 mg/mL): Dissolve chymotrypsin powder in ice-cold 1 mM

HCl.[2] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Chymotrypsin Working Solution: Dilute the Chymotrypsin Stock Solution in ice-cold Assay

Buffer to a concentration that will yield a linear rate of absorbance change over the desired

time course. A final concentration in the range of 5-20 nM is often a good starting point.[5]

Experimental Workflow
The general workflow for conducting the chymotrypsin assay is outlined below.
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Caption: A generalized workflow for the Suc-Val-Pro-Phe-pNA chymotrypsin assay.

Experimental Protocol (96-Well Plate Format)
This protocol describes a kinetic assay to determine the initial reaction velocity.

Plate Setup: Add 50 µL of Assay Buffer to wells designated for blanks (no enzyme).

Substrate Addition: Add 50 µL of the Substrate Working Solution (e.g., 300 µM for a 150 µM

final concentration) to all wells (including blanks, samples, and controls).

Pre-incubation: Place the microplate in the reader and allow it to pre-incubate at the desired

temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure thermal equilibrium.[7]

Reaction Initiation: Add 50 µL of the Chymotrypsin Working Solution to the sample wells to

initiate the reaction. For blank wells, add an equal volume of Assay Buffer. The total reaction

volume will be 100 µL.

Data Acquisition: Immediately begin measuring the absorbance at 405 nm (or 410 nm) in

kinetic mode, taking readings every 20-30 seconds for 5-10 minutes.[5] Ensure the readings

fall within the linear range of the instrument.

Data Presentation and Analysis
A. Calculation of Enzyme Activity

Determine the Rate of Reaction: Plot absorbance versus time (in minutes). The slope of the

initial linear portion of this curve represents the rate of reaction (ΔAbs/min).

Calculate Activity: Use the Beer-Lambert law to convert the rate of absorbance change to

enzymatic activity.

Activity (µmol/min/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme

Volume (mL))

Where:

ΔAbs/min is the rate of absorbance change from the linear portion of the curve.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1404900?utm_src=pdf-body
https://www.worthington-biochem.com/products/chymotrypsin/assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC122714/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ε (Molar Extinction Coefficient) for p-nitroaniline is 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5.

[6]

Path Length is typically 1 cm for a standard cuvette. For microplates, this value must be

determined or provided by the manufacturer.

B. Summary of Typical Assay Parameters

The following table summarizes typical quantitative parameters and conditions cited in the

literature for chymotrypsin assays.

Parameter Value / Condition Source(s)

Substrate
Suc-Val-Pro-Phe-pNA or Suc-

Ala-Ala-Pro-Phe-pNA
[4][5]

Final Substrate Conc. 100 - 150 µM [5][8]

Final Enzyme Conc. 5 - 20 nM [5]

Assay Buffer
0.1 M Tris-HCl or 50 mM

Sodium Phosphate
[1][5][7]

pH 7.4 - 9.0 [1][5]

Temperature 25°C or 37°C [1][5]

Wavelength (λ) 405 - 410 nm [1][2][3]

pNA Molar Extinction (ε) 8,800 M⁻¹cm⁻¹ [6]

C. Kinetic Parameters

Kinetic constants such as Kₘ (Michaelis constant) and k꜀ₐₜ can be determined by measuring

the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-

Menten equation.
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Enzyme Substrate Kₘ (µM) Source

Chymotrypsin
Suc-Ala-Ala-Pro-Phe-

pNA
60 [3]

Cathepsin G
Suc-Ala-Ala-Pro-Phe-

pNA
1700 [3]

Chymase
Suc-Ala-Ala-Pro-Phe-

pNA
4000 [3]

Note: The Kₘ for Suc-Ala-Ala-Pro-Phe-pNA is provided as a close reference for the structurally

similar Suc-Val-Pro-Phe-pNA substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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